molecular formula C26H31N5O B11246033 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B11246033
M. Wt: 429.6 g/mol
InChI Key: LQTMQHCDAGYYSV-UHFFFAOYSA-N
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Description

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves coupling the pyrimidine and piperazine intermediates with the phenylbutanone moiety under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress, leading to decreased apoptosis in neuronal cells. These effects are mediated through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .

Comparison with Similar Compounds

Similar Compounds

    Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer activity through protein kinase inhibition.

    Pyrido[2,3-d]pyrimidine Compounds: Investigated for their potential as kinase inhibitors in cancer treatment.

Uniqueness

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one stands out due to its unique combination of structural features, which confer distinct biological activities. Its ability to modulate multiple pathways, including NF-kB and ER stress, makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C26H31N5O

Molecular Weight

429.6 g/mol

IUPAC Name

1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C26H31N5O/c1-20-11-13-23(14-12-20)28-24-19-21(2)27-26(29-24)31-17-15-30(16-18-31)25(32)10-6-9-22-7-4-3-5-8-22/h3-5,7-8,11-14,19H,6,9-10,15-18H2,1-2H3,(H,27,28,29)

InChI Key

LQTMQHCDAGYYSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4

Origin of Product

United States

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